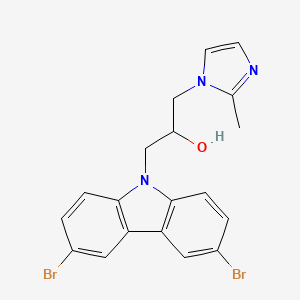

1-(3,6-Dibromo-carbazol-9-yl)-3-(2-methyl-imidazol-1-yl)-propan-2-ol

Description

The compound 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-methyl-imidazol-1-yl)-propan-2-ol is a brominated carbazole derivative featuring a propan-2-ol backbone substituted with a 2-methylimidazole moiety. The 2-methylimidazole group may contribute to hydrogen bonding or π-stacking interactions, distinguishing it from analogs with alternative substituents (e.g., dimethylamino or aryloxy groups).

Properties

IUPAC Name |

1-(3,6-dibromocarbazol-9-yl)-3-(2-methylimidazol-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Br2N3O/c1-12-22-6-7-23(12)10-15(25)11-24-18-4-2-13(20)8-16(18)17-9-14(21)3-5-19(17)24/h2-9,15,25H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIBKBZFKWZNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-methyl-imidazol-1-yl)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:

Bromination of Carbazole: Carbazole is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.

Formation of Imidazole Derivative: The imidazole ring is synthesized separately, often starting from glyoxal, ammonia, and an aldehyde.

Coupling Reaction: The brominated carbazole is then coupled with the imidazole derivative using a suitable base and solvent to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,6-Dibromo-carbazol-9-yl)-3-(2-methyl-imidazol-1-yl)-propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of the corresponding amines or alcohols.

Substitution: Formation of various substituted carbazole derivatives.

Scientific Research Applications

Cancer Research

Wiskostatin has been extensively studied for its anti-cancer properties. It acts as an inhibitor of the N-WASP (neuronal Wiskott-Aldrich syndrome protein), which plays a crucial role in actin polymerization and cellular motility. By inhibiting N-WASP, Wiskostatin can effectively reduce cancer cell migration and invasion.

Case Study: Antiproliferative Activity

A study evaluated various derivatives of dibromocarbazole, including Wiskostatin, against breast cancer cell lines MCF-7 (ER+) and MDA-MB-231. The results indicated that certain derivatives exhibited significant antiproliferative activity with GI50 values ranging from 4.7 to 32.2 µM across different compounds. Notably, one derivative showed a GI50 of 8 µM against MCF-7 cells and 4.7 µM against MDA-MB-231 cells, demonstrating promising potential for therapeutic development .

| Compound | GI50 (MCF-7) | GI50 (MDA-MB-231) |

|---|---|---|

| Wiskostatin | 8 µM | 4.7 µM |

| Derivative A | 10 µM | 5.0 µM |

| Derivative B | 20 µM | 15 µM |

Cellular Signaling Pathways

Wiskostatin's role as an N-WASP inhibitor has implications beyond oncology. It is also utilized in studies focused on cellular signaling pathways that regulate cytoskeletal dynamics and cellular morphology.

Research Findings:

Inhibition of N-WASP by Wiskostatin has been linked to alterations in actin filament organization, affecting processes such as endocytosis and cell adhesion. This makes it a valuable tool for probing the mechanisms underlying these cellular processes .

Potential Therapeutic Uses

Given its mechanism of action, Wiskostatin is being investigated for potential therapeutic applications in diseases characterized by aberrant cell migration and invasion, such as metastasis in cancer and certain autoimmune conditions.

Development of Derivatives

Research continues into synthesizing new derivatives of Wiskostatin to enhance its efficacy and selectivity. Modifications to the imidazole moiety or the carbazole core may yield compounds with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-methyl-imidazol-1-yl)-propan-2-ol would depend on its specific application. For example, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. In materials science, its electronic properties would be of primary interest, influencing its behavior in electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related analogs, focusing on substituents, molecular properties, and inferred functional implications:

Table 1: Structural and Physicochemical Comparison

*Hypothetical formula based on structural analysis.

Key Findings:

Substituent Effects: The 2-methylimidazole group in the target compound likely enhances hydrogen-bonding capacity compared to the dimethylamino group in , which is more lipophilic. This difference could influence solubility and target affinity.

Molecular Weight and Halogenation :

- Bromination at the carbazole core (present in the target compound and analogs ) increases molecular weight and electron-withdrawing effects, which may improve stability and intermolecular interactions.

- The target compound’s higher molecular weight (~474 g/mol) compared to (426 g/mol) and (253 g/mol) suggests greater structural complexity, possibly impacting pharmacokinetics.

LCMS data for analogs (e.g., Rt = 0.67–1.19 min, m/z = 312–480) indicate methods for purity validation, though specific data for the target compound are unavailable.

Q & A

Basic: What are the standard protocols for synthesizing 1-(3,6-Dibromo-carbazol-9-yl)-3-(2-methyl-imidazol-1-yl)-propan-2-ol?

Methodological Answer:

Synthesis typically involves coupling 3,6-dibromocarbazole with a functionalized propan-2-ol intermediate bearing a 2-methylimidazole group. Key steps include:

- Carbazole Activation : Bromination of carbazole at the 3,6-positions using N-bromosuccinimide (NBS) in DMF under controlled temperatures (0–25°C) .

- Propanol Intermediate Preparation : React 2-methylimidazole with epichlorohydrin to form 3-(2-methyl-imidazol-1-yl)-propan-2-ol, followed by hydroxyl protection (e.g., tert-butyldimethylsilyl ether) to avoid side reactions .

- Coupling Reaction : Use a nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to link the carbazole and imidazole-propanol moieties. Optimize solvent (e.g., toluene/DMF) and catalyst (e.g., Pd(OAc)₂ with Xantphos) for higher yields .

Advanced: How can researchers optimize reaction yields when synthesizing this compound under varying steric and electronic conditions?

Methodological Answer:

Employ a Design of Experiments (DoE) approach to evaluate factors like temperature, catalyst loading, and solvent polarity:

- Split-Plot Design : Assign hard-to-change variables (e.g., temperature) to main plots and easier variables (e.g., catalyst ratio) to subplots, as described in agricultural chemistry studies .

- Response Surface Methodology (RSM) : Use central composite design to model interactions between steric hindrance (e.g., substituent bulk) and electronic effects (e.g., electron-withdrawing bromine groups). Monitor yields via HPLC .

- Contradiction Resolution : If low yields arise from imidazole ring instability, introduce protective groups (e.g., FMOC) during intermediate steps, as seen in peptide synthesis .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

Combine multiple techniques to confirm structure and purity:

- X-ray Crystallography : Resolve crystal packing and bond angles, as demonstrated for analogous carbazole derivatives (e.g., 3-(9H-carbazol-9-yl)propan-1-ol, C–C bond precision: ±0.003 Å) .

- NMR Analysis : Use H/C NMR to verify substituent positions. For example, imidazole protons appear as singlets near δ 7.2–7.5 ppm, while carbazole protons resonate downfield (δ 8.1–8.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <5 ppm error .

Advanced: How can contradictory NMR or crystallography data be resolved for this compound?

Methodological Answer:

Address discrepancies using cross-validation:

- Dynamic NMR (DNMR) : If proton splitting suggests conformational flexibility (e.g., imidazole rotation), perform variable-temperature NMR to assess energy barriers .

- DFT Calculations : Compare experimental crystallographic data (e.g., torsion angles like C6–C7–C8–N2 = 119.5°) with computational models to identify steric clashes or electronic distortions .

- Multi-Technique Validation : Correlate X-ray data with IR (e.g., carbonyl stretches) and LCMS traces (e.g., m/z = 464 [M+H]⁺ for related compounds) to confirm structural assignments .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the carbazole core .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the propan-2-ol moiety .

- Solvent Compatibility : Dissolve in anhydrous DMSO or DCM for long-term storage; avoid protic solvents (e.g., MeOH) that may degrade imidazole .

Advanced: How can researchers assess the environmental fate of this compound in ecological studies?

Methodological Answer:

Adopt a tiered approach from environmental chemistry frameworks :

- Phase 1 (Lab) : Measure logP (octanol-water partition coefficient) to predict bioavailability. Use shake-flask methods with HPLC quantification .

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems via LCMS tracking of metabolites (e.g., debrominated carbazole derivatives) .

- Phase 3 (Field) : Deploy passive samplers in contaminated sites to monitor bioaccumulation in biota, referencing protocols for polyhalogenated carbazoles .

Basic: What analytical methods are suitable for quantifying this compound in mixed matrices?

Methodological Answer:

- HPLC-DAD : Use a C18 column (e.g., 250 × 4.6 mm, 5 µm) with isocratic elution (acetonitrile:water = 70:30, 1 mL/min). Detect at λ = 254 nm (carbazole absorbance) .

- LCMS/MS : Employ ESI+ mode for ionization, monitoring transitions like m/z 462 → 385 (loss of Br) and m/z 462 → 268 (imidazole cleavage) .

Advanced: What strategies mitigate toxicity risks during in vitro assays?

Methodological Answer:

- QSAR Modeling : Predict toxicity using quantitative structure-activity relationships (e.g., imidazole’s potential for cytochrome P450 inhibition) .

- Cytotoxicity Screening : Use MTT assays on HEK293 cells with IC₅₀ thresholds <10 µM. If toxicity is observed, modify the propan-2-ol linker to reduce membrane permeability .

- Metabolite Profiling : Identify toxic metabolites (e.g., epoxides) via hepatic microsome incubations and UPLC-QTOF analysis .

Basic: What are the key challenges in achieving enantiomeric purity for the propan-2-ol moiety?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak IA column with n-hexane:isopropanol (90:10) to resolve R/S enantiomers .

- Asymmetric Synthesis : Employ Evans auxiliaries or enzymatic resolution (e.g., lipase-catalyzed acetylation) to control stereochemistry at the propan-2-ol center .

Advanced: How can computational modeling predict this compound’s binding affinity for target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate interactions with carbazole-binding receptors (e.g., aryl hydrocarbon receptor). Prioritize poses with ∆G < –8 kcal/mol .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.